molecular formula C8H5N3 B13950458 Imidazo[1,5,4-cd]benzimidazole CAS No. 209-80-3

Imidazo[1,5,4-cd]benzimidazole

Cat. No.: B13950458
CAS No.: 209-80-3
M. Wt: 143.15 g/mol
InChI Key: DRFOHECVAKERJV-UHFFFAOYSA-N
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Description

Imidazo[1,5,4-cd]benzimidazole is a heterocyclic compound that features a fused ring system combining imidazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5,4-cd]benzimidazole typically involves the oxidative cyclization of anilines via nitrosobenzene intermediates. Another method involves cyclization starting from anilides and proceeding via amine N-oxide intermediates under acidic conditions . These methods allow for the incorporation of various substituents, providing a versatile approach to synthesizing different derivatives of the compound.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5,4-cd]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound core.

Scientific Research Applications

Imidazo[1,5,4-cd]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5,4-cd]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes .

Comparison with Similar Compounds

Imidazo[1,5,4-cd]benzimidazole can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

CAS No.

209-80-3

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

2,4,6-triazatricyclo[5.3.1.04,11]undeca-1(11),2,5,7,9-pentaene

InChI

InChI=1S/C8H5N3/c1-2-6-8-7(3-1)10-5-11(8)4-9-6/h1-5H

InChI Key

DRFOHECVAKERJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=CN3C=N2

Origin of Product

United States

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